Molecular Geometry: Linear GaTe₂ vs. Cyclic GaTe
The neutral GaTe₂ cluster adopts a linear geometry (D∞h symmetry), whereas GaTe and GaSe favor cyclic or layered structures [1]. This linear configuration provides a distinct axial bonding motif that is critical for designing anisotropic molecular junctions and for understanding tellurium’s bonding preferences in gallium chalcogenide clusters.
| Evidence Dimension | Equilibrium molecular geometry |
|---|---|
| Target Compound Data | Linear (D∞h) |
| Comparator Or Baseline | GaTe (cyclic, monoclinic layered structure); GaSe (hexagonal layered) |
| Quantified Difference | Qualitative structural class difference |
| Conditions | DFT (B3LYP) and CCSD(T) calculations in the gas phase |
Why This Matters
The linear geometry of GaTe₂ enables unique anisotropic electronic transport and assembly behavior that cannot be obtained with the layered structures of GaTe or GaSe, directly influencing material selection for molecular-scale devices.
- [1] Seeburrun, N., Alswaidan, I. A., Fun, H.-K., Archibong, E. F., & Ramasami, P. (2015). A comparative ab initio study to investigate the rich structural variety and electronic properties of GaₘTeₙ (m = 1, 2 and n = 1–4) with analogous oxides, sulfides and selenides. RSC Advances, 5, 68076–68084. https://doi.org/10.1039/C5RA07594G View Source
